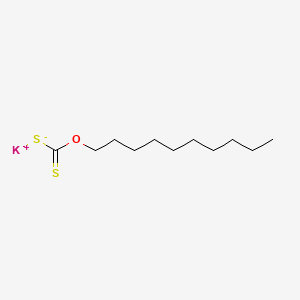

Potassium decylxanthate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7308-25-0 |

|---|---|

Molecular Formula |

C11H21KOS2 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

potassium;decoxymethanedithioate |

InChI |

InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

ROKMMAWTMJKDKE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOC(=S)[S-].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Methodologies for Potassium Decylxanthate Synthesis

Alkoxylation and Subsequent Xanthation Reactions

The fundamental synthesis of potassium decylxanthate involves a two-step process. The first step is the formation of a decoxide ion (an alkoxide) from decanol (B1663958) and potassium hydroxide (B78521). This is immediately followed by a xanthation reaction, where the alkoxide nucleophilically attacks the carbon atom of carbon disulfide.

A typical laboratory synthesis is as follows:

Decanol is mixed with a stoichiometric amount of potassium hydroxide. dergipark.org.tr

The mixture is cooled in an ice bath to manage the exothermic reaction. dergipark.org.tr

Carbon disulfide is then added dropwise to the cooled mixture with continuous stirring. dergipark.org.tr

The reaction results in the formation of a yellow precipitate of potassium decylxanthate. dergipark.org.tr

This precipitate is then isolated by filtration, washed with a solvent like diethyl ether to remove impurities, and dried under a vacuum. dergipark.org.tr

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of potassium decylxanthate are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Temperature: The reaction is typically carried out in an ice bath (around 0°C) to control the exothermic nature of the xanthation step and minimize the decomposition of the xanthate product. dergipark.org.tr

Stirring: Continuous and vigorous stirring is crucial to ensure efficient mixing of the reactants, particularly the heterogeneous mixture of potassium hydroxide and decanol, and to facilitate the reaction with carbon disulfide. dergipark.org.tr

Purity of Reactants: The use of pure decanol, potassium hydroxide, and carbon disulfide is essential to prevent the formation of unwanted byproducts.

Synthesis of Potassium Decylxanthate Metal Complexes

The sulfur donor atoms in the xanthate ligand make it an excellent chelating agent for a variety of metal ions. This section focuses on the synthesis of mononuclear transition metal complexes and their adducts.

Mononuclear Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Co(II))

Mononuclear complexes of the general formula [M(DEXANT)₂] can be synthesized by reacting potassium decylxanthate with a corresponding metal salt. researchgate.netdergipark.org.trresearchgate.net The synthesis generally involves the dropwise addition of an ethanolic solution of potassium decylxanthate to an ethanolic solution of the metal chloride (e.g., NiCl₂, CuCl₂, ZnCl₂, MnCl₂, FeCl₂, CoCl₂) with constant stirring. dergipark.org.trresearchgate.net This results in the precipitation of the metal decylxanthate complex, which can then be filtered, washed with ethanol, and dried. dergipark.org.trresearchgate.net

Table 1: Physical Properties and Yield of Synthesized Metal Decylxanthate Complexes

| Compound | Color | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| [Mn(DEXANT)₂] | Brown | 165-167 | 78 |

| [Fe(DEXANT)₂] | Brown | 170-172 | 80 |

| [Co(DEXANT)₂] | Green | 181-183 | 85 |

| [Ni(DEXANT)₂] | Greenish Yellow | 148-150 | 83 |

| [Cu(DEXANT)₂] | Brown | 162-164 | 79 |

Data compiled from multiple sources. researchgate.netdergipark.org.tr

Adduct Formation with Bidentate Lewis Bases (e.g., 1,10-phenanthroline (B135089), 8-hydroxyquinoline (B1678124), 2,2-bipyridine)

The coordination sphere of the [M(DEXANT)₂] complexes can be expanded by the addition of bidentate Lewis bases, such as 1,10-phenanthroline (phen), 8-hydroxyquinoline (8-HQ), and 2,2'-bipyridine (B1663995) (bipy), to form adducts with the general formula [M(DEXANT)₂(L)]. researchgate.netdergipark.org.trresearchgate.net These adducts are typically prepared by treating the pre-formed [M(DEXANT)₂] complex with the bidentate ligand in a suitable solvent, often with stirring for a period to ensure complete reaction. researchgate.netresearchgate.net The resulting adducts precipitate from the solution and are then isolated by filtration and drying. researchgate.netresearchgate.net

Table 2: Physical Properties of Metal Decylxanthate Adducts

| Compound | Color | Melting Point (°C) |

|---|---|---|

| [Mn(DEXANT)₂(phen)] | Light Brown | 190-192 |

| [Fe(DEXANT)₂(phen)] | Dark Brown | 201-203 |

| [Co(DEXANT)₂(phen)] | Dark Green | 210-212 |

| [Ni(DEXANT)₂(phen)] | Light Green | 178-180 |

| [Cu(DEXANT)₂(phen)] | Greenish Brown | 193-195 |

| [Zn(DEXANT)₂(phen)] | Off-White | 185-187 |

| [Mn(DEXANT)₂(8-HQ)] | Yellowish Brown | 183-185 |

| [Fe(DEXANT)₂(8-HQ)] | Reddish Brown | 195-197 |

| [Co(DEXANT)₂(8-HQ)] | Brownish Green | 203-205 |

| [Ni(DEXANT)₂(8-HQ)] | Yellowish Green | 171-173 |

| [Cu(DEXANT)₂(8-HQ)] | Light Brown | 187-189 |

| [Zn(DEXANT)₂(8-HQ)] | Pale Yellow | 179-181 |

| [Mn(DEXANT)₂(bipy)] | Pale Brown | 177-179 |

| [Fe(DEXANT)₂(bipy)] | Brown | 188-190 |

| [Co(DEXANT)₂(bipy)] | Green | 196-198 |

| [Ni(DEXANT)₂(bipy)] | Green | 165-167 |

| [Cu(DEXANT)₂(bipy)] | Brown | 181-183 |

Data compiled from multiple sources. researchgate.netdergipark.org.tr

Comprehensive Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a window into the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and their immediate chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of potassium decylxanthate, the infrared spectrum reveals characteristic absorption bands that correspond to the vibrations of its constituent bonds. The long decyl chain gives rise to prominent C-H stretching and bending vibrations, while the xanthate group (ROCS₂⁻) exhibits unique spectral features.

Key vibrational modes for xanthates include the C-O-C stretching, C=S stretching, and C-S stretching vibrations. Based on data from related xanthate compounds like potassium ethyl xanthate and potassium amyl xanthate, the following table summarizes the expected characteristic FTIR absorption bands for potassium decylxanthate. researchgate.net The stretching vibrations of the C-O-C bond are typically observed in the 1200-1100 cm⁻¹ region. researchgate.net The C=S bond, a key feature of the xanthate group, displays a strong absorption band around 1050-1000 cm⁻¹. Furthermore, the C-S stretching vibration is expected to appear in the 700-600 cm⁻¹ range. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric CH₃ Stretch | ~2955 | Decyl Chain |

| Asymmetric CH₂ Stretch | ~2920 | Decyl Chain |

| Symmetric CH₂ Stretch | ~2850 | Decyl Chain |

| C-O-C Stretch | ~1140 | Xanthate Group |

| C=S Stretch | ~1050 | Xanthate Group |

| C-S Stretch | ~650 | Xanthate Group |

Diffuse Reflectance Infrared Fourier Transform (DRIFTS) Spectroscopy for Surface Adsorbates

Diffuse Reflectance Infrared Fourier Transform (DRIFTS) Spectroscopy is a powerful surface-sensitive technique used to study powdered samples and adsorbates on surfaces without the need for extensive sample preparation. In the context of potassium decylxanthate, which is utilized in mineral flotation, DRIFTS is instrumental in investigating its adsorption mechanism onto mineral surfaces.

When potassium decylxanthate is adsorbed onto a mineral, changes in its vibrational spectrum can be observed. These changes provide insights into the nature of the interaction between the xanthate collector and the mineral surface. For instance, shifts in the C-O, C=S, and C-S stretching frequencies can indicate the formation of new chemical bonds or changes in the electronic environment of the xanthate molecule upon adsorption. DRIFTS studies on various catalyst systems have demonstrated its utility in identifying stable adsorbates and reaction intermediates on catalyst surfaces. nih.govuobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the different types of protons and their neighboring atoms in a molecule. For potassium decylxanthate, the ¹H-NMR spectrum would be characterized by signals arising from the protons of the ten-carbon alkyl chain.

The terminal methyl (CH₃) group would typically appear as a triplet at the most upfield region of the spectrum. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and along the chain would produce a complex multiplet in the mid-field region. The methylene group attached to the oxygen atom of the xanthate moiety (-O-CH₂-) would be the most deshielded of the alkyl protons and would appear as a triplet at a higher chemical shift due to the electron-withdrawing effect of the oxygen atom. General ¹H-NMR chemical shift tables provide expected ranges for these types of protons. copernicus.orgnih.gov

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃- | ~0.9 | Triplet |

| -(CH₂)₈- | ~1.2-1.4 | Multiplet |

| -O-CH₂- | ~4.0-4.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in potassium decylxanthate will give rise to a distinct signal in the ¹³C-NMR spectrum.

The carbon atom of the C=S group is highly deshielded and is expected to appear at a significantly downfield chemical shift, typically in the range of 210-220 ppm. The carbons of the decyl chain will have chemical shifts in the typical aliphatic region (10-40 ppm), with the carbon attached to the oxygen atom (-O-CH₂-) appearing at a higher chemical shift (around 60-70 ppm) due to the oxygen's electronegativity. The terminal methyl carbon will be the most shielded of the alkyl carbons. General ¹³C-NMR chemical shift tables can be used to predict these ranges. oregonstate.edusigmaaldrich.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=S | ~215 |

| -O-C H₂- | ~70 |

| -(C H₂)₈- | ~22-32 |

| C H₃- | ~14 |

Electronic Absorption (UV-Vis) Spectroscopy and Ligand Field Theory Analysis

Electronic Absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For potassium decylxanthate, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, which arise from electronic transitions within the xanthate group.

Studies on similar xanthates, such as potassium amyl xanthate, show a strong absorption maximum around 301 nm. researchgate.net This absorption is attributed to a π → π* transition within the C=S chromophore of the dithiocarbonate group. The position and intensity of this absorption can be influenced by the solvent and the presence of metal ions.

When potassium decylxanthate acts as a ligand and coordinates to a transition metal ion, new absorption bands can appear in the visible region of the spectrum. These bands arise from d-d electronic transitions of the metal ion, and their energies are governed by the principles of Ligand Field Theory (LFT). youtube.com LFT explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, and thus the color of the complex, depends on the nature of the metal ion, its oxidation state, and the coordinating ligands. The xanthate ligand is known to form colored complexes with various metal ions, and the analysis of their UV-Vis spectra using LFT can provide valuable information about the geometry and bonding in these coordination compounds. rsc.orgnih.gov

| Compound/Transition | Expected λmax (nm) | Transition Type |

| Potassium Decylxanthate | ~300-305 | π → π* |

| Metal-Xanthate Complexes | Varies (Visible Region) | d-d transitions |

Characterization of d-d Transitions in Metal Decylxanthate Complexes

The interaction of potassium decylxanthate with transition metal ions often results in the formation of colored complexes. The origin of these colors can be investigated using UV-Visible (UV-Vis) spectroscopy, which measures the absorption of light due to electronic transitions within the complex. One of the fundamental types of transitions observed in transition metal complexes are d-d transitions.

These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal ion. The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands bonded to the metal. For instance, in an octahedral complex, the d-orbitals split into two sets, the t₂g (lower energy) and e_g (higher energy), and a d-d transition corresponds to the movement of an electron from a t₂g to an e_g orbital. While these transitions are formally forbidden by the Laporte selection rule in centrosymmetric complexes (like perfect octahedral geometries), they can still be observed as weak absorptions due to vibrational coupling or slight distortions from perfect symmetry.

Table 1: Representative d-d Transition Data for Ni(II) Complexes

| Complex | Geometry | λ_max (nm) | Reference |

|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | Octahedral | ~450, ~700 | |

| [Ni(NH₃)₆]²⁺ | Octahedral | ~360, ~590 | |

| Ni(II) bis(thiosemicarbazone) | Square-planar | ~684 |

This table presents data for analogous Ni(II) complexes to illustrate the typical range of d-d transitions.

Investigation of Charge Transfer Phenomena

In addition to d-d transitions, metal xanthate complexes exhibit intense absorption bands known as charge transfer (CT) transitions. These are electronic transitions that occur between molecular orbitals that are primarily centered on the metal and those centered on the ligand. CT transitions are selection-rule allowed and therefore have much higher intensities (molar absorptivity, ε > 1,000 L mol⁻¹ cm⁻¹) compared to the weaker d-d transitions.

There are two main types of charge transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This is common when the metal is in a high oxidation state and the ligand has available lone pairs of electrons, such as the sulfur atoms in the decylxanthate ligand. The intense yellow color of many metal xanthate complexes is often due to LMCT bands.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. This typically occurs when the metal is in a low oxidation state and the ligand possesses low-lying empty orbitals.

For metal decylxanthate complexes, LMCT transitions are particularly significant. The sulfur atoms of the decylxanthate ligand are electron-rich, and upon complexation with a metal ion like copper(II), an electron can be transferred from a sulfur-based orbital to a vacant d-orbital on the copper ion. Spectroscopic studies on copper(II) complexes with sulfur-donating ligands show strong absorption bands in the UV-Vis region that are assigned to LMCT transitions. For example, some copper(II) complexes exhibit LMCT bands in the 450–600 nm range. The energy of the LMCT band provides information about the redox properties of the metal and the ligand.

Table 2: Representative Charge Transfer Bands in Metal-Sulfur Complexes

| Complex Type | Transition Type | Wavelength Range (nm) | Description | Reference |

|---|---|---|---|---|

| Copper(II) complexes | LMCT | 450 - 600 | From ligand orbitals to Cu(II) d-orbitals. | |

| Zinc(II) dithiocarbamate (B8719985) | LMCT | ~395 | From ligand orbitals to Zn(II) orbitals. |

This table provides examples of charge transfer bands in related metal-sulfur complexes to illustrate the concept.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Speciation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of atoms on a material's surface. It is particularly valuable for studying the adsorption of potassium decylxanthate onto mineral surfaces.

XPS works by irradiating a surface with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is unique to each element and its chemical (oxidation) state. A change in the chemical environment of an atom, such as the formation of a bond or a change in oxidation state, results in a measurable "chemical shift" in its binding energy.

When potassium decylxanthate adsorbs onto a mineral surface, such as gold or a sulfide (B99878) mineral, XPS can be used to identify the chemical species present. For instance, by analyzing the S 2p spectrum, one can distinguish between the xanthate adsorbed on the surface, its oxidation product dixanthogen (B1670794), and the sulfur species of the mineral substrate itself. Each of these species will have a characteristic S 2p₃/₂ binding energy.

The intensity of the XPS peaks is proportional to the number of atoms of that element on the surface, allowing for the quantification of surface coverage. By monitoring the intensities of the C 1s, O 1s, S 2p, and the characteristic peaks of the substrate elements (e.g., Au 4f for a gold surface), the amount of adsorbed decylxanthate can be determined.

The high-resolution spectra of the C 1s and S 2p regions provide detailed information about the chemical bonding states. For example, the C 1s spectrum can distinguish between the carbon in the alkyl chain (C-C, C-H), the carbon double-bonded to sulfur (S=C-O), and any adventitious carbon contamination. Similarly, the S 2p spectrum can differentiate between the sulfur in the xanthate molecule and any sulfur-containing species formed on the surface.

Table 3: Representative XPS Binding Energies for Xanthate and Related Species

Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Local Structural Information

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the local geometric and electronic structure of a specific element within a material. It is highly sensitive to the oxidation state and coordination environment of the absorbing atom.

For studying potassium decylxanthate and its complexes, sulfur K-edge XANES is particularly informative. The "edge" in XANES refers to the energy at which a core electron is excited to an unoccupied state or the continuum. The position and features of this edge are a fingerprint of the atom's chemical environment.

By comparing the S K-edge XANES spectrum of a sample with those of known standard compounds, one can determine the speciation of sulfur. For example, the spectra can distinguish between sulfur in a xanthate, a dixanthogen, a metal sulfide, or a sulfate. The pre-edge features in a XANES spectrum are related to the symmetry of the coordination environment around the sulfur atom, providing information about the geometry of the metal-sulfur bond in a complex. This technique is complementary to XPS, offering more detailed information about the local structure beyond just the oxidation state.

Elemental Analysis and Stoichiometric Determinations

Elemental analysis is crucial for confirming the purity and stoichiometry of potassium decylxanthate. The theoretical composition of potassium decylxanthate (C₁₁H₂₁KOS₂) can be calculated from its chemical formula.

Theoretical Composition of Potassium Decylxanthate (C₁₁H₂₁KOS₂)

Molecular Weight: 272.52 g/mol

Carbon (C): 48.48%

Hydrogen (H): 7.77%

Potassium (K): 14.34%

Oxygen (O): 5.87%

Sulfur (S): 23.54%

Commercial products are often of technical grade, and their exact composition can be verified using various analytical techniques. For instance, the potassium content can be determined by methods such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The carbon, hydrogen, and sulfur content is typically determined by combustion analysis.

Technical data sheets for similar commercial products, like potassium amyl xanthate, often specify a minimum purity, for example, 90% xanthate content by weight, with the remainder being impurities from the manufacturing process. Such analyses are essential for quality control and for understanding the true concentration of the active reagent in experimental studies.

Table 4: Example of a Technical Specification for a Commercial Xanthate (Potassium Amyl Xanthate)

| Parameter | Specification |

|---|---|

| Xanthate Content | ≥ 90.0% |

| Free Alkali | ≤ 0.2% |

| Water and Volatile Matter | ≤ 4.0% |

Source: Adapted from a typical technical data sheet for Potassium Amyl Xanthate. This illustrates the type of stoichiometric information provided for commercial reagents.

Microelemental Analysis (CHN Analysis) for Compositional Verification

Microelemental analysis, commonly known as CHN analysis, is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For organosulfur compounds like xanthates, sulfur (S) analysis is also typically included.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂)—are passed through a series of detectors that quantify each component. The percentages of C, H, and N are then calculated.

For potassium decylxanthate (C₁₁H₂₃KOS₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from CHN analysis are then compared to these theoretical percentages. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and proposed formula. Similarly, when potassium decylxanthate is used as a ligand to form metal complexes, CHN analysis is crucial for confirming the stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio.

Table 1: Illustrative Microelemental Analysis Data for a Representative Metal Xanthate Complex

| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated S (%) | Found S (%) |

|---|---|---|---|---|---|---|

| [Ni(S₂COC₁₀H₂₁)₂] | 51.28 | 51.15 | 8.60 | 8.72 | 24.89 | 24.75 |

| [Cu(S₂COC₁₀H₂₁)₂] | 50.82 | 50.95 | 8.54 | 8.48 | 24.68 | 24.80 |

Note: The data in this table is illustrative and based on typical results for similar long-chain alkyl xanthate complexes.

Atomic Absorption Spectrometry (AAS) for Metal Ion Quantification

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique used to determine the concentration of metal ions in a sample. youtube.comchemistryjournals.net This method is particularly valuable for confirming the metal content in synthesized coordination complexes, thereby verifying their composition. researchgate.net

The principle of AAS involves the absorption of light by free atoms in the gaseous state. A solution of the metal complex is aspirated into a flame or a graphite (B72142) furnace, where it is vaporized and atomized. A light source, typically a hollow-cathode lamp containing the element to be analyzed, emits light at a specific wavelength characteristic of that element. The free atoms of the metal in the atomized sample absorb this light, and the amount of light absorbed is directly proportional to the concentration of the metal in the sample.

For metal complexes of decylxanthate, a known weight of the complex is dissolved in a suitable solvent and diluted to a known volume. This solution is then analyzed by AAS. By comparing the absorbance of the sample solution to a calibration curve prepared from standard solutions of the metal ion, the precise concentration of the metal in the complex can be determined. This experimental metal percentage is then compared with the theoretical value calculated from the proposed formula of the complex.

The following table, based on data from studies on other metal alkyl xanthate complexes, demonstrates the typical results obtained from AAS analysis. researchgate.net

Table 2: Illustrative Metal Content Data from Atomic Absorption Spectrometry for Representative Metal Xanthate Complexes

| Compound | Calculated Metal (%) | Found Metal (%) |

|---|---|---|

| [Mn(S₂CO-R)₂] | 11.41 | 11.13 |

| [Fe(S₂CO-R)₂] | 11.58 | 11.24 |

| [Co(S₂CO-R)₂] | 12.14 | 11.85 |

| [Ni(S₂CO-R)₂] | 12.09 | 11.98 |

| [Cu(S₂CO-R)₂] | 12.97 | 12.70 |

Note: The data is illustrative, with 'R' representing an alkyl group. The values are based on analyses of similar xanthate complexes. researchgate.net

Magnetic Susceptibility Measurements for Electronic Configuration Assessment

Magnetic susceptibility measurements provide valuable information about the electronic structure of transition metal complexes, specifically the number of unpaired electrons. This information is crucial for determining the oxidation state and the geometry of the metal center.

The magnetic susceptibility of a substance is a measure of how it responds to an applied magnetic field.

Diamagnetic substances contain only paired electrons and are weakly repelled by a magnetic field.

Paramagnetic substances contain one or more unpaired electrons and are attracted into a magnetic field. The strength of this attraction is proportional to the number of unpaired electrons.

The effective magnetic moment (μ_eff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in units of Bohr magnetons (B.M.). This experimental value can be compared to the theoretical "spin-only" magnetic moment, which is calculated based on the number of unpaired electrons (n) using the formula:

μ_spin-only = √[n(n+2)]

For first-row transition metal complexes, the measured magnetic moment is often close to the spin-only value. Deviations can occur due to orbital contributions to the magnetic moment. By comparing the experimental μ_eff with the theoretical values for different numbers of unpaired electrons and different geometries (e.g., octahedral, tetrahedral, square planar), the electronic configuration and stereochemistry of the metal ion in the complex can be inferred. researchgate.netlasalle.edu For instance, a Co(II) complex with a magnetic moment around 4.0 B.M. suggests a tetrahedral geometry, while a value in the range of 4.4-5.2 B.M. is indicative of an octahedral geometry. researchgate.net

Table 4: Illustrative Magnetic Moment Data for Representative Metal Xanthate Complexes

| Compound | Magnetic Moment (μ_eff) (B.M.) | Inferred Geometry |

|---|---|---|

| [Co(S₂CO-R)₂] | 4.02 | Tetrahedral |

| [Ni(S₂CO-R)₂] | 2.89 | Tetrahedral |

| [Cu(S₂CO-R)₂] | 1.75 | Square Planar/Distorted Octahedral |

Mechanistic Investigations of Interfacial and Solution Chemistry

Adsorption Mechanisms on Solid-Liquid Interfaces

The adsorption of decylxanthate ions from an aqueous phase onto a solid mineral surface is the critical step that imparts hydrophobicity to the mineral, enabling its separation. This process is complex, involving different types of interactions and the formation of specific surface compounds.

The interaction between decylxanthate ions and a mineral surface can be broadly categorized into two main types: physisorption and chemisorption.

Physisorption , or physical adsorption, involves weak, long-range van der Waals forces. researchgate.net This type of adsorption is generally not specific; it can occur on various surfaces and is typically reversible. The enthalpy of physisorption is low, usually in the range of 20–40 kJ/mol. mdpi.com Physisorption may lead to the formation of multiple layers of adsorbate on the surface. researchgate.net

Chemisorption , or chemical adsorption, involves the formation of a chemical bond (such as a covalent or ionic bond) between the adsorbate and the adsorbent surface. researchgate.netresearchgate.net This process is highly specific, occurring only between certain adsorbates and surfaces, and is often irreversible. researchgate.net The enthalpy of chemisorption is significantly higher than that of physisorption, typically ranging from 40 to 200 kJ/mol, which is comparable to the energy of a chemical reaction. mdpi.com Chemisorption results in the formation of a single layer (monolayer) of molecules on the surface. researchgate.netresearchgate.net

In the context of potassium decylxanthate interacting with sulfide (B99878) minerals (e.g., copper sulfides), the primary mechanism is chemisorption. mdpi.commdpi.com This is evidenced by the specificity of xanthate collectors for certain minerals and the significant energy of the interaction. For instance, studies on the adsorption of ethylxanthate (B89882) (a shorter-chain xanthate) on pyrite (B73398) show an adsorption enthalpy of 59.25 kJ/mol, which clearly falls within the range for chemisorption. mdpi.com This strong, specific chemical bond is what ensures the firm attachment of the collector to the target mineral, a prerequisite for effective flotation.

Table 1: Comparison of Physisorption and Chemisorption

| Feature | Physisorption | Chemisorption |

| Forces Involved | Weak van der Waals forces | Strong chemical bonds (covalent, ionic) |

| Specificity | Non-specific | Highly specific |

| Reversibility | Reversible | Often irreversible |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) | High (40-200 kJ/mol) |

| Adsorbed Layer | Multilayer formation is possible | Monolayer formation |

| Activation Energy | Little to no activation energy required | Often requires activation energy |

| Temperature Effect | Decreases with increasing temperature | Increases with temperature initially, then may decrease |

| This table summarizes the key differences between physical and chemical adsorption processes. researchgate.netmdpi.comresearchgate.net |

The chemisorption of decylxanthate onto sulfide mineral surfaces is not a simple ion-to-surface attachment. Instead, it involves chemical reactions that form new, insoluble compounds on the mineral surface. The primary products formed are metal xanthates and dixanthogen (B1670794). onetunnel.orgmdpi.com

On copper-bearing sulfide minerals like chalcopyrite (CuFeS₂) or bornite (B72238) (Cu₅FeS₄), the decylxanthate anion (DX⁻) reacts with copper ions at the mineral surface. The initial reaction product is often cuprous decylxanthate (CuDX), an insoluble salt that precipitates onto the mineral, rendering it hydrophobic. researchgate.netbibliotekanauki.plmdpi.com This occurs through an electrochemical process where the anodic oxidation of xanthate is coupled with the cathodic reduction of oxygen. researchgate.netvt.edu

The reaction can be represented as: Cu⁺ (surface) + DX⁻ → CuDX (solid)

In addition to the formation of cuprous xanthate, the oxidation of decylxanthate ions can lead to the formation of didecyldixanthogen ( (DX)₂ ), an oily, non-ionic molecule which is also highly hydrophobic. mdpi.comresearchgate.net The reaction for dixanthogen formation is: 2DX⁻ → (DX)₂ + 2e⁻

This reaction is highly dependent on the electrochemical potential (Eh) of the system. researchgate.net Both cuprous decylxanthate and didecyldixanthogen can co-exist on the mineral surface, with their relative abundance depending on factors like pulp potential, pH, and the specific mineral's crystal structure. mdpi.combibliotekanauki.pl Studies using Fourier-transform infrared spectroscopy (FTIR) help identify these species on the mineral surface by their characteristic vibrational peaks. For various metal xanthates, the characteristic peaks for cuprous xanthate are typically found in the 1190-1200 cm⁻¹ range, while dixanthogen shows peaks between 1240-1270 cm⁻¹ and 1020-1040 cm⁻¹. mdpi.comresearchgate.net

The adsorption of decylxanthate is highly sensitive to the surrounding solution chemistry.

pH : The pH of the aqueous solution is a critical parameter. Xanthates are known to be unstable under acidic conditions (pH < 7), where they decompose into carbon disulfide and the corresponding alcohol. researchgate.netuct.ac.za Therefore, flotation processes using xanthate collectors are typically carried out in neutral to alkaline solutions (pH 7-11). For many sulfide minerals like chalcopyrite, adsorption is most effective in a weakly alkaline environment (pH 8-9.5). mdpi.comscispace.com At very high pH values, the hydroxyl ion (OH⁻) can compete with the xanthate ion for adsorption sites on the mineral surface, leading to a decrease in collector adsorption and reduced flotation performance. scispace.comtandfonline.com

Eh-pH Diagrams : The stability of the different species in the decylxanthate-water-mineral system can be visualized using Eh-pH (Pourbaix) diagrams. chemits.com These diagrams map the thermodynamic stability regions for different chemical species as a function of electrochemical potential (Eh) and pH. chemits.comnrc.gov For a given system, an Eh-pH diagram can show the conditions under which decylxanthate ions are stable, where they decompose, and where the formation of cuprous decylxanthate or dixanthogen is thermodynamically favored. researchgate.net

Ionic Strength : An increase in the ionic strength of the solution, often due to the presence of dissolved salts like NaCl or CaCl₂, can influence adsorption. Generally, higher ionic strength can enhance the adsorption of collectors on mineral surfaces. min-eng.com This is attributed to the compression of the electrical double layer at the mineral-water interface, which reduces electrostatic repulsion between the negatively charged mineral surface and the anionic decylxanthate collector. researchgate.netmin-eng.com

Co-existing Ions : The presence of other ions in the solution can have a significant impact. Cations like Ca²⁺ and Mg²⁺ can sometimes form metal hydroxide (B78521) precipitates at alkaline pH, which may coat the mineral surface and hinder collector adsorption. researchgate.net Conversely, certain metal ions can act as "activators." For example, copper ions (Cu²⁺) in solution can adsorb onto the surface of other minerals like sphalerite (ZnS) or pyrite (FeS₂), creating sites where decylxanthate can then chemisorb, a process known as copper activation. bibliotekanauki.pl Competing anions can also interfere with the adsorption process. researchgate.net

To quantify the adsorption process, researchers employ kinetic and equilibrium models.

Adsorption Kinetics studies describe the rate of collector uptake on the mineral surface. Common models include the pseudo-first-order and pseudo-second-order models. researchgate.net

The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available sites.

Adsorption Equilibrium is described by isotherms, which relate the amount of substance adsorbed on a surface to its concentration in the solution at a constant temperature.

The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.net It is often used to calculate the maximum monolayer adsorption capacity (qₘ). The adsorption of xanthate on various surfaces has been shown to follow the Langmuir model. researchgate.netmdpi.comresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.netnih.gov

These models are essential for determining key parameters like adsorption capacity and affinity, which are critical for process design and optimization.

Table 2: Langmuir Isotherm Data for Ethylxanthate Adsorption on Pyrite and Arsenopyrite (B74077) at pH 8.0

| Mineral | Temperature (K) | Adsorption Enthalpy (ΔH°) (kJ/mol) | Adsorption Entropy (ΔS°) (J/mol·K) | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Pyrite | 298.15 | 59.25 | 225.62 | -8.01 |

| 313.15 | -11.39 | |||

| 328.15 | -14.77 | |||

| Arsenopyrite | 298.15 | 38.99 | 158.75 | -8.31 |

| 313.15 | -10.69 | |||

| 328.15 | -13.07 | |||

| Data adapted from a study on ethylxanthate, a related short-chain xanthate, illustrating typical thermodynamic parameters derived from Langmuir isotherm analysis. The positive enthalpy values indicate the endothermic nature of the chemisorption process. The negative Gibbs free energy values indicate the spontaneity of the adsorption. mdpi.com |

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the in situ visualization of mineral surfaces in aqueous environments. This enables direct observation of how decylxanthate adsorbs and alters the surface morphology.

Using AFM, researchers can image the formation of adsorbed collector layers in real-time. Studies on related xanthates have shown that adsorption does not always result in a uniform, even layer. Instead, the collector often forms discrete patches or aggregates on the surface, which can grow and coalesce as the collector concentration or adsorption time increases. mdpi.commdpi.com For example, AFM studies on bornite revealed that at a potassium amyl xanthate concentration above 1 × 10⁻⁵ M, an almost full coverage of cuprous xanthate was achieved. mdpi.com This visualization provides direct evidence of the hydrophobization mechanism at the nanoscale.

Furthermore, AFM can be used in a force spectroscopy mode to measure the interaction forces between a single collector molecule (attached to the AFM tip) and the mineral surface. mdpi.com This provides quantitative data on the adhesion force, directly probing the strength of the chemisorption bond at a molecular level.

The structure of the adsorbed film is critical to its function. As established, chemisorption of decylxanthate leads to the formation of a primary monolayer of cuprous decylxanthate or dixanthogen on the mineral surface. researchgate.net This initial layer is chemically bonded to the mineral.

Under certain conditions, such as higher collector concentrations, further adsorption can occur on top of this initial chemisorbed layer. This can lead to the formation of bilayers or multilayers. This subsequent adsorption is more akin to physisorption, where additional decylxanthate ions or dixanthogen molecules are held by weaker van der Waals forces between the hydrocarbon tails of the collector molecules. researchgate.net This phenomenon, often referred to as hydrophobic association or condensation, can lead to the formation of extensive, oily patches of collector on the surface. mdpi.com

AFM studies have visualized these phenomena, showing the transition from sparse surface coverage to aggregates and eventually to more extensive layers. mdpi.com While the first monolayer provides the fundamental chemical anchor, the formation of multilayers can significantly enhance the surface's hydrophobicity, which may be beneficial for robust bubble attachment during flotation.

Complexation Chemistry in Solution and at Environmental Interfaces

The behavior of potassium decylxanthate in aqueous environments, particularly its interactions with metal ions, is fundamental to its application in fields such as mineral processing.

Thermodynamic and Kinetic Aspects of Metal Decylxanthate Formation

The formation of metal decylxanthate complexes is a thermodynamically driven process, governed by the principles of solubility and complex stability. The stability of these complexes is a critical factor, often quantified by the solubility product constant (Ksp), where a lower value signifies a more stable and less soluble complex. nih.gov This stability is paramount in processes like froth flotation, where the collector's affinity for the target mineral determines separation efficiency.

The general stability trend for metal xanthates, which is applicable to decylxanthates, typically follows the Irving-Williams series, with an order such as Cu(II) > Ni(II) > Co(II) > Zn(II). researchgate.net This indicates that copper decylxanthate complexes are significantly more stable than those of zinc, for example. This hierarchy is directly related to the affinity of the metal ion for the sulfur donor atoms of the xanthate ligand. While specific thermodynamic data such as the standard free energy of formation (ΔG°) for metal decylxanthates are not extensively documented, the spontaneous formation of these precipitates in solution suggests a negative ΔG°, indicating a thermodynamically favorable reaction.

Kinetically, the formation of metal decylxanthate complexes is generally rapid. The rate is influenced by factors including the concentration of reactants and the pH of the medium, which affects the speciation of both the metal ions and the xanthate.

To illustrate the relative stabilities, the following interactive table presents solubility product constants for various relevant metal sulfides. Lower Ksp values indicate greater insolubility and, by extension, a stronger driving force for the formation of such compounds when a sulfur-containing ligand like decylxanthate is introduced.

This table showcases the low solubility of various metal sulfides, providing a basis for understanding the strong affinity of transition metals for sulfur-based ligands like decylxanthate. researchgate.net

Interactions with Transition Metal Ions in Aqueous Media

In aqueous solutions, potassium decylxanthate readily interacts with transition metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) to form insoluble metal decylxanthate precipitates. This reaction is central to its function as a collector in the flotation of sulfide minerals, which are primary sources of these metals. The interaction involves the decylxanthate anion (C₁₀H₂₁OCSS⁻) displacing water molecules from the metal ion's hydration sphere and bonding to the metal. aalto.fi

The sulfur atoms in the xanthate group act as soft Lewis bases, exhibiting a strong affinity for soft Lewis acid transition metals. The general reaction is:

Mⁿ⁺(aq) + n(C₁₀H₂₁OCSS⁻)(aq) → M(C₁₀H₂₁OCSS)ₙ(s)

Here, Mⁿ⁺ represents a transition metal ion. The long decyl chain (C₁₀H₂₁) of the xanthate ligand makes the resulting metal complex markedly hydrophobic. researchgate.net This induced hydrophobicity is crucial for mineral flotation, as it allows mineral particles coated with the complex to attach to air bubbles.

The pH of the aqueous medium is a critical variable, as it can influence the stability of the metal complexes and the potential formation of competing species like metal hydroxides. aalto.fi

Role of Potassium Decylxanthate as a Ligand in Coordination Compounds

Potassium decylxanthate acts as a bidentate ligand in coordination chemistry. itb.ac.idmdpi.com This means it uses two of its atoms—specifically, the two sulfur atoms of the dithiocarbonate group—to bind to a single central metal ion. itb.ac.idresearchgate.net This simultaneous, two-point attachment forms a stable, ring-like structure known as a chelate. aalto.firesearchgate.net The formation of this chelate ring significantly enhances the stability of the resulting coordination compound, an effect known as the chelate effect. researchgate.net

The decylxanthate ligand, by forming a chelate, can create neutral or anionic coordination complexes depending on the oxidation state of the metal and the stoichiometry. For example, with a divalent metal ion like Ni(II), it can form a neutral, hydrophobic complex, [Ni(C₁₀H₂₁OCSS)₂]. The geometry of these complexes varies based on the coordination number and electronic configuration of the central metal ion. The long, nonpolar decyl tail does not participate in coordination but extends outwards from the complex, imparting significant hydrophobicity to the entire molecule. researchgate.netresearchgate.net

Electrochemical Properties and Surface Reactions

The interfacial behavior of potassium decylxanthate is heavily influenced by electrochemical phenomena, particularly at the surfaces of conductive materials like sulfide minerals and electrodes.

Electrochemical Processes of Decylxanthate Ions on Electrode Surfaces

On the surfaces of electrodes and sulfide minerals, decylxanthate ions can undergo electrochemical oxidation. aalto.fi A primary and crucial reaction is the oxidation of two decylxanthate ions (DX⁻) to form a neutral, dimeric molecule called didecyldixanthogen ((DX)₂). researchgate.net

The reaction is represented as:

2 C₁₀H₂₁OCSS⁻ → (C₁₀H₂₁OCSS)₂ + 2e⁻

This oxidation process is readily studied using electrochemical techniques such as cyclic voltammetry, where it appears as an anodic (oxidation) peak in the voltammogram. itb.ac.idresearchgate.net The formation of dixanthogen is significant because, being a neutral and highly nonpolar molecule, its adsorption can render a mineral surface even more hydrophobic than the adsorbed metal decylxanthate. researchgate.net Further oxidation at higher electrochemical potentials can lead to the decomposition of the xanthate molecule itself. researchgate.net

Influence of Electrochemical Potential on Surface Species Formation and Transformation

The electrochemical potential (Eh) of a mineral surface in a decylxanthate solution is a master variable that dictates the nature of the adsorbed species. mdpi.comvt.edu The relationship between potential and surface species is fundamental to controlling the hydrophobicity of mineral surfaces during flotation.

At lower, more reducing potentials, the primary interaction is the chemisorption of decylxanthate ions, which may react with metal ions from the mineral lattice to form a layer of metal decylxanthate.

As the potential increases to a more oxidizing regime, the direct oxidation of decylxanthate to dixanthogen becomes thermodynamically favorable. researchgate.netmdpi.com This can result in the formation of dixanthogen multilayers on the mineral surface, often on top of an initial metal xanthate layer. The transformation from a surface dominated by metal xanthate to one dominated by dixanthogen generally corresponds to an increase in surface hydrophobicity.

The specific potential ranges for these transformations depend on the mineral , the xanthate concentration, and the pH of the solution. vt.edu This complex interplay allows for the selective separation of different sulfide minerals by carefully controlling the electrochemical potential of the flotation pulp. mdpi.commdpi.com

The following interactive table summarizes the generalized relationship between electrochemical potential and the dominant surface species.

This table illustrates how the electrochemical potential at a mineral-solution interface governs the chemical nature of the adsorbed collector species.

Interfacial Phenomena and Surface Tension Effects of Potassium Decylxanthate

Potassium decylxanthate, as a sulfur-containing anionic surfactant, exhibits significant interfacial activity, which is fundamental to its applications, particularly in the field of mineral flotation. Its molecular structure, comprising a ten-carbon nonpolar hydrocarbon tail (decyl group) and a polar xanthate head group, dictates its behavior at interfaces, such as the air-water interface. This section delves into the mechanistic investigations of the interfacial phenomena and surface tension effects associated with potassium decylxanthate.

The primary mechanism by which potassium decylxanthate reduces the surface tension of water is through the process of adsorption at the air-water interface. The hydrophobic decyl tail has a low affinity for the bulk aqueous phase and preferentially orients itself away from the water molecules, protruding into the air. Conversely, the ionic xanthate head group remains hydrated and anchored in the aqueous phase. This spontaneous arrangement of potassium decylxanthate molecules at the surface disrupts the cohesive hydrogen bonding network of water molecules, leading to a decrease in surface tension. The extent of this reduction is a function of the surfactant's concentration in the bulk solution.

At low concentrations, the individual potassium decylxanthate molecules that adsorb at the interface are relatively far apart, resulting in a modest decrease in surface tension. As the concentration increases, the interface becomes more populated with surfactant molecules, leading to a more significant reduction in surface tension. This trend continues until the interface becomes saturated with a monolayer of potassium decylxanthate molecules.

A key parameter characterizing the surface activity of a surfactant is its critical micelle concentration (CMC). The CMC is the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. researchgate.net Beyond the CMC, the surface tension of the solution typically remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the already saturated interface. researchgate.net

There is some debate within the scientific community regarding the ability of shorter-chain xanthates to form micelles. Some studies suggest that xanthates with shorter alkyl chains, such as potassium amyl xanthate (with a five-carbon chain), do exhibit a critical micelle concentration. researchgate.net However, other research indicates that some xanthates may not form micelles at all. For potassium decylxanthate specifically, there is a lack of definitive, publicly available experimental data confirming its CMC.

Given the ten-carbon alkyl chain of potassium decylxanthate, it is structurally similar to other well-characterized ten-carbon surfactants, such as sodium decanoate (B1226879). For comparative purposes, the micellization behavior of potassium decanoate has been studied, and it exhibits a clear CMC. The thermodynamic parameters for the micellization of a similar C10 carboxylate, sodium decanoate, have been determined and are presented in the table below to provide an illustrative example of the expected behavior for a ten-carbon chain surfactant.

Table 1: Thermodynamic Parameters of Micellization for Sodium Decanoate at Different Temperatures

| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 288.15 | 109 | -15.8 | 8.7 | 24.5 |

| 298.15 | 92 | -17.0 | 7.1 | 24.1 |

| 308.15 | 80 | -18.2 | 5.5 | 23.7 |

| 318.15 | 71 | -19.4 | 3.9 | 23.3 |

| 328.15 | 64 | -20.6 | 2.3 | 22.9 |

This data is for sodium decanoate and is provided for illustrative purposes due to the lack of specific data for potassium decylxanthate.

Table 2: Illustrative Surface Tension of an Aqueous Surfactant Solution as a Function of Concentration

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 (Pure Water) | 72.8 |

| 1 x 10-5 | 65.2 |

| 1 x 10-4 | 55.1 |

| 5 x 10-4 | 45.3 |

| 1 x 10-3 | 38.7 |

| 5 x 10-3 | 32.5 |

| 1 x 10-2 (Approx. CMC) | 30.1 |

| 5 x 10-2 | 29.9 |

This table presents generalized, illustrative data for a typical surfactant and does not represent experimentally measured values for potassium decylxanthate.

The study of interfacial phenomena also includes the investigation of the adsorption isotherm, which describes the equilibrium relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface. Common models used to describe this relationship include the Langmuir and Freundlich isotherms. The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation that describes heterogeneous systems. The fitting of experimental data to these models can provide insights into the adsorption mechanism of potassium decylxanthate at the air-water interface.

Applications in Chemical Separations and Materials Science

Role in Mineral Flotation Technology

Froth flotation is a widely used process for selectively separating hydrophobic materials from hydrophilic ones, and it is a cornerstone of the modern mineral processing industry. wikipedia.org In this process, collectors are chemical reagents that selectively adsorb onto the surface of target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface for collection. wikipedia.org Potassium decylxanthate, a member of the xanthate family of collectors, plays a crucial role in the recovery of various minerals due to the properties conferred by its ten-carbon alkyl chain.

Potassium decylxanthate is effective in the flotation of various sulphide and oxide minerals. Studies have investigated its interaction with several copper sulphides. For instance, research on chalcopyrite (CuFeS₂) has explored the surface chemistry following treatment with potassium decylxanthate. researchgate.netresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis has shown that copper on the chalcopyrite surface exists in the copper(I) state, and diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy confirmed that solid copper(I) decylxanthate is the species formed on the mineral surface. researchgate.net This hydrophobic layer is essential for the mineral's floatability.

The compound has also been studied for its effectiveness on other copper minerals:

Bornite (B72238) (Cu₅FeS₄) and Chalcocite (Cu₂S) : These minerals are often found alongside chalcopyrite in copper ores. journals.co.zaresearchgate.net The flotation of bornite and chalcocite can be successfully achieved using thiol collectors like xanthates. journals.co.zae3s-conferences.org The efficiency of recovery often depends on the specific mineralogy and the collector system employed. journals.co.zamdpi.com

Malachite (Cu₂(CO₃)(OH)₂) : As a copper oxide mineral, malachite typically requires a pre-treatment step called sulfidization before it can be effectively floated with a xanthate collector. researchgate.netkoreascience.kr This process involves adding a sulfidizing agent, such as sodium sulfide (B99878), to create a copper sulfide-like layer on the mineral surface, which can then react with the xanthate collector. researchgate.net Research has been conducted on the interaction of potassium decylxanthate with the malachite surface to facilitate its separation. researchgate.net Without sulfidization, the flotation of malachite with thiol collectors is generally poor. mdpi.com

Chalcopyrite (CuFeS₂) : This is the most abundant copper-bearing mineral and a primary target for flotation. The interaction between chalcopyrite and various xanthates, including potassium decylxanthate, is well-documented. researchgate.netjournals.co.zaresearchgate.net The formation of copper(I) alkylxanthate on the mineral surface is a key mechanism for its flotation. researchgate.net

Studies have also examined the interaction of potassium decylxanthate with arsenic-containing minerals, where it was found that arsenic(III) decylxanthate and didecyl dixanthogen (B1670794) can form on their surfaces. researchgate.net

The successful flotation of minerals from complex ores, which contain multiple valuable minerals and gangue (waste) minerals like pyrite (B73398), requires careful optimization of the collector's performance and selectivity. researchgate.net The goal is to maximize the recovery of the target mineral while minimizing the flotation of unwanted minerals.

Several factors influence the performance of potassium decylxanthate in these systems:

Collector Dosage : An optimal dosage is crucial. While increasing collector concentration can enhance recovery, excessive amounts may lead to reduced selectivity or even decreased recovery due to the formation of multilayers on the mineral surface. mdpi.commdpi.com

Pulp pH : The pH of the mineral slurry significantly affects the surface charge of minerals and the stability of the collector, thereby influencing adsorption and flotation behavior. mdpi.comnih.gov For many sulfide minerals, flotation is effective within a specific pH range. mdpi.com

Presence of Other Ions : Ions dissolved in process water can interact with minerals and reagents, affecting flotation outcomes. diva-portal.org

Mineralogy : The presence of various sulphide minerals, such as chalcopyrite, bornite, and chalcocite, each with different flotation characteristics, necessitates tailored collector suites and process conditions for efficient separation from gangue like pyrite. researchgate.net

Optimizing these parameters is key to achieving high-grade concentrates and efficient mineral recovery. mdpi.com For instance, in the flotation of low-grade, difficult-to-select copper sulfide ores, the choice of collector is particularly critical. researchgate.net

For many years, mixtures of different collectors have been utilized in sulphide flotation to enhance performance beyond what can be achieved with a single collector. researchgate.net This improved performance is often described as a synergistic effect, where the combined outcome is greater than the sum of the individual effects. researchgate.netscielo.br

Benefits of using mixed collector systems that include potassium decylxanthate can include:

Increased Recovery and Grade : Synergistic interactions can lead to higher recovery of valuable metals and a better grade of the final concentrate. researchgate.net

Faster Flotation Kinetics : The rate of mineral recovery can be significantly increased. researchgate.net

Lower Reagent Consumption : The desired flotation performance can often be achieved with a lower total dosage of collectors. researchgate.net

Improved Recovery of Coarse and Middling Particles : Mixed systems can be more effective at floating particles that are typically difficult to recover. researchgate.net

The mechanisms behind these synergistic effects are complex but are often attributed to more effective adsorption on the mineral surface. For example, a mixture of a xanthate (like potassium decylxanthate) and a dithiocarbamate (B8719985) can lead to enhanced performance. researchgate.netuct.ac.za Thermochemical measurements have shown that such mixtures can produce unexpectedly higher enthalpies of adsorption on chalcopyrite. This has been attributed to the initial adsorption of the dithiocarbamate, which then modifies the mineral surface in a way that promotes the oxidation of xanthate to its more hydrophobic dimer, dixanthogen, enhancing floatability. uct.ac.za The use of collector mixtures has been shown to be beneficial for floating complex copper sulphide ores. journals.co.zamdpi.com

The use of potassium decylxanthate, particularly in mixed collector systems, can have a significant positive impact on flotation kinetics. researchgate.net

Increased Rate Constants : Studies have shown that synergistic collector mixtures can lead to higher flotation rate constants compared to individual collectors. researchgate.netjournals.co.za For example, the rate of copper recovery can be faster when using specific collector blends. journals.co.za

Influence of Process Parameters : Flotation kinetics are sensitive to various engineering parameters. As shown in the table below, factors such as collector dosage and temperature can be optimized to improve recovery rates.

Table 1: Research Findings on Factors Affecting Chalcopyrite Flotation Kinetics and Recovery

| Factor Studied | Mineral(s) | Collector(s) | Key Finding | Reference(s) |

| Collector Mixture Synergy | Chalcopyrite | Xanthate / Dithiocarbamate | Collector mixtures resulted in improved kinetics and higher recoveries compared to pure collectors. | uct.ac.za |

| Temperature | Chalcopyrite | Potassium Amyl Xanthate | Increasing temperature from 25 °C to 65 °C increased flotation recovery. | mdpi.com |

| Collector Dosage | Porphyry Copper Ore | DTP Collector | Maximum copper recovery was obtained at a collector dosage of ~70 g/t. | mdpi.com |

| pH | Chalcopyrite | None (Collectorless) | The flotation rate constant of chalcopyrite is dependent on the pH of the solution. | mdpi.comnih.gov |

This table is generated based on data from the cited research articles.

By influencing the rate of flotation, the choice of collector system directly impacts engineering process efficiency, allowing for higher throughput and more economical mineral processing. researchgate.net

Heavy Metal Remediation from Aqueous Systems

The contamination of water sources with heavy metals is a significant environmental problem due to their toxicity and persistence. frontiersin.orgresearchgate.net Various chemical, physical, and biological methods are being explored for the removal of these contaminants from aqueous solutions. frontiersin.orgnih.gov

Potassium decylxanthate has been investigated for its ability to remediate water contaminated with heavy metal ions. The principle behind this application is the reaction between the decylxanthate anion and dissolved metal cations to form stable, insoluble metal-xanthate complexes, which can then be precipitated and removed from the solution.

Research has successfully demonstrated the synthesis and characterization of complexes formed between decylxanthate and several divalent metal ions, including nickel(II), copper(II), and zinc(II). dergipark.org.tr In this process, an ethanolic solution of potassium decylxanthate is added to a solution containing the metal chloride (e.g., NiCl₂, CuCl₂, or ZnCl₂), leading to the precipitation of the metal decylxanthate complex. dergipark.org.tr

The general formula for these precipitated complexes is [M(DEXANT)₂], where M represents the divalent metal ion (Ni, Cu, or Zn) and DEXANT is the decylxanthate ligand. dergipark.org.tr Characterization of these complexes has confirmed their structure and properties.

Table 2: Properties of Metal-Decylxanthate Complexes for Heavy Metal Remediation

| Metal Ion | Complex Formula | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Reference(s) |

| Nickel(II) | [Ni(C₁₀H₂₁OCS₂)₂] | Tetrahedral | 1.65 - 2.12 | dergipark.org.tr |

| Copper(II) | [Cu(C₁₀H₂₁OCS₂)₂] | Tetrahedral | 1.65 - 2.12 | dergipark.org.tr |

| Zinc(II) | [Zn(C₁₀H₂₁OCS₂)₂] | Tetrahedral | Diamagnetic | dergipark.org.tr |

This table is based on data from Ali & Ahmad (2023). The magnetic moment range is for the general [M(DEXANT)₂] type complexes.

The formation of these stable, non-electrolytic complexes demonstrates the potential of potassium decylxanthate as an effective agent for the precipitation and extraction of dissolved heavy metal ions like Ni(II), Cu(II), and Zn(II) from contaminated aqueous systems. dergipark.org.tr

Mechanisms of Metal Removal from Industrial Effluents

Potassium decylxanthate is a crucial chemical compound in the extractive industries and environmental remediation, primarily for its ability to selectively bind to metal ions. This property is exploited in processes designed to separate valuable metals from ores and to remove toxic heavy metals from industrial wastewater. The mechanisms of metal removal are principally governed by precipitation and adsorption phenomena.

The primary mechanism for removing heavy metal ions from aqueous solutions using potassium decylxanthate is precipitation . Xanthates, in general, are known to be highly effective in removing heavy metals from wastewater due to the low solubility products and high stability constants of the resulting metal xanthate complexes. mdpi.com When potassium decylxanthate is introduced into an industrial effluent containing dissolved metal ions, it dissociates into potassium cations (K⁺) and decylxanthate anions (C₁₀H₂₁OCSS⁻). The decylxanthate anion then reacts with divalent or trivalent metal ions (Mⁿ⁺) to form insoluble metal decylxanthate precipitates, as depicted in the general reaction below:

n(C₁₀H₂₁OCSS⁻) + Mⁿ⁺ → M(C₁₀H₂₁OCSS)ₙ (s)

These solid precipitates can then be effectively removed from the wastewater through conventional solid-liquid separation techniques such as filtration or sedimentation. acs.org The effectiveness of this process is contingent on the pH of the solution, which influences the stability of the metal xanthate complexes. mdpi.com

Another significant application of potassium decylxanthate is in the froth flotation process, a method widely used for the recovery and upgrading of sulfide ores. mdpi.com In this context, potassium decylxanthate acts as a collector , a substance that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). The mechanism involves the polar head of the decylxanthate anion (the C=S group) chemically bonding, or chemisorbing, to the metal atoms on the surface of the sulfide mineral. frontiersin.orgresearchgate.net The long, non-polar hydrocarbon tail (the decyl group) then extends outwards, creating a hydrophobic layer on the mineral's surface. mdpi.com

When air is bubbled through the ore slurry, the hydrophobized mineral particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off. This separates the valuable metal sulfides from the unwanted gangue minerals, which remain hydrophilic and stay suspended in the water. The efficiency of the flotation process is influenced by factors such as the length of the hydrocarbon chain of the xanthate; longer chains generally lead to greater hydrophobicity but may decrease selectivity. mdpi.com

The table below summarizes the key mechanisms of metal removal by potassium decylxanthate from industrial effluents.

| Mechanism | Description | Key Factors |

| Precipitation | Reaction of decylxanthate anions with dissolved metal ions to form insoluble metal decylxanthate complexes. | pH, solubility product of the metal xanthate, stability constant of the complex. mdpi.commdpi.com |

| Adsorption (in Froth Flotation) | Chemisorption of the polar head of the decylxanthate anion onto the surface of sulfide minerals, rendering them hydrophobic. | Mineral surface composition, hydrocarbon chain length of the xanthate. mdpi.comfrontiersin.orgresearchgate.net |

Nanomaterial Synthesis and Surface Functionalization

The unique chemical properties of potassium decylxanthate also lend themselves to applications in the burgeoning field of materials science, particularly in the synthesis and modification of nanomaterials.

Precursor Role in Metal Sulfide Nanoparticle Production

Potassium decylxanthate serves as a versatile single-source precursor for the synthesis of various metal sulfide nanoparticles. psu.edu In this method, a metal salt is first reacted with potassium decylxanthate to form a metal decylxanthate complex. This complex is then decomposed under controlled conditions to yield the desired metal sulfide nanoparticles. The decomposition can be achieved through several methods, including:

Thermal Decomposition (Thermolysis): Heating the metal decylxanthate complex to a specific temperature causes it to break down, forming the metal sulfide nanoparticle and volatile byproducts. psu.edu

Chemical Decomposition: The use of chemical agents can trigger the decomposition of the complex at lower temperatures. For instance, Lewis base alkylamine solvents can facilitate the reaction at temperatures ranging from below room temperature up to 150 °C. psu.edu

Photochemical Decomposition: In some cases, ultraviolet (UV) irradiation can be used to decompose the metal xanthate complex. psu.edu

A significant advantage of using metal alkyl xanthates as precursors is the ability to tune the size and shape of the resulting nanoparticles by carefully controlling reaction parameters such as temperature, reaction time, and the concentration of the precursor. psu.edu This control over nanoparticle morphology is crucial for tailoring their properties for specific applications.

The table below presents research findings on the synthesis of metal sulfide nanoparticles using xanthate precursors.

| Metal Sulfide Nanoparticle | Precursor Type | Synthesis Method | Key Findings | Reference |

| Various Metal Sulfides | Metal Alkyl Xanthates | Low-temperature decomposition in alkylamine solvents | Crystalline, size- and shape-tunable, monodisperse nanoparticles can be formed. | psu.edu |

| Cadmium Sulfide (CdS) | Cadmium Xanthate | Single-step or dual-step process using xanthate precursors | Formation of core/shell structures (e.g., ZnS-shelled CdS) with tunable fluorescence. | psu.edu |

| Cadmium Sulfide (CdS) | Xanthate functionalized mycelia | Biosynthesis | Formation of 3.0 ± 0.2 nm sized CdS nanoparticles on the surface of the fungal mycelia. | frontiersin.org |

Surface Modification and Functionalization of Inorganic Materials

The ability of the xanthate group to bind to various surfaces makes potassium decylxanthate a candidate for the surface modification and functionalization of inorganic materials. This process involves attaching the decylxanthate molecules to the surface of a material to alter its properties, such as its hydrophobicity or its ability to bind to other substances.

A primary application in this area is the hydrophobization of mineral surfaces for froth flotation, as detailed in section 5.2.2. This surface modification is a critical step in separating valuable minerals from their ores. mdpi.comfrontiersin.org

Beyond mineral processing, the principles of xanthate adsorption can be applied to other inorganic materials. For instance, research has shown that biomass, such as fungal mycelia, can be functionalized with xanthate groups. frontiersin.org This modification enhances the material's capacity to adsorb heavy metal ions and can also serve as a template for the synthesis of metal sulfide nanoparticles directly on the surface of the biomass. frontiersin.org The sulfur groups of the functionalized mycelia act as binding sites for metal ions. frontiersin.org

While direct applications of potassium decylxanthate for the surface functionalization of common inorganic materials like silica (B1680970) or metal oxides for purposes other than flotation are not extensively documented in readily available literature, the underlying chemistry suggests potential. The sulfur-containing head of the xanthate molecule has an affinity for certain metal and metal oxide surfaces. mdpi.com This suggests that potassium decylxanthate could potentially be used as a capping agent in nanoparticle synthesis to control particle growth and prevent agglomeration, or to create hydrophobic coatings on various inorganic substrates. psu.edu The functionalization of inorganic nanoparticles with ligands like xanthates is a crucial step in tailoring their properties for specific applications in fields such as catalysis and sensor technology. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio techniques, are used to examine the electronic properties and reactivity of molecules from first principles. ox.ac.ukaip.orgdiva-portal.orgresearchgate.net These calculations offer detailed insights into the fundamental characteristics of potassium decylxanthate.

DFT calculations are instrumental in analyzing the electronic structure of the xanthate head group (-OCS2-) and its interaction with the potassium ion and metal species on mineral surfaces. Studies on various alkyl xanthates reveal that the negative charge is predominantly localized on the two sulfur atoms. ox.ac.uk This charge distribution makes the sulfur atoms the primary sites for electrostatic interactions and covalent bond formation with metal ions. ox.ac.ukresearchgate.net

When potassium decylxanthate forms complexes with metal ions, such as those from Group 12 (Zn, Cd, Hg), theoretical studies show that the resulting complexes can adopt different geometries, such as mononuclear structures in solution and polymeric forms in the solid state. researchgate.net The bonding in these complexes involves a combination of ionic and covalent character, with significant donor-acceptor interactions between the sulfur orbitals and the metal orbitals. researchgate.net

Computational chemistry is crucial for predicting the reactivity of xanthates and elucidating their reaction mechanisms at a molecular level. numberanalytics.comhokudai.ac.jphawaii.eduarxiv.org DFT calculations can be used to model reaction pathways for processes such as adsorption, oxidation, and decomposition. mdpi.comresearchgate.net

The reactivity of xanthate collectors can be analyzed using descriptors derived from DFT, such as HOMO energy, atomic charges, and electronegativity. researchgate.net For instance, the interaction between the xanthate's HOMO and the mineral surface's LUMO is a key factor in determining adsorption favorability. shahroodut.ac.irresearchgate.net A smaller energy gap between these frontier orbitals suggests a higher propensity for reaction. shahroodut.ac.ir

Computational studies can also elucidate the decomposition pathways of xanthates. For example, under certain conditions, xanthates can undergo reactions involving the rupture of the C-S bond. ox.ac.ukresearchgate.net Theoretical models can predict the energy barriers for such reactions and identify potential intermediates and final products, such as dixanthogen (B1670794), which is an oxidation product of xanthate. ox.ac.uk

DFT is widely used to calculate the adsorption energy of xanthate molecules on various mineral surfaces, providing a quantitative measure of the interaction strength. mdpi.comresearchgate.net These calculations are essential for understanding the selectivity of collectors in mineral flotation. mdpi.com

Studies on the adsorption of ethylxanthate (B89882) on sulfide (B99878) minerals like pyrite (B73398) (FeS2) and arsenopyrite (B74077) (FeAsS) have shown that adsorption is a form of chemisorption, where chemical bonds form between the sulfur atoms of the xanthate and the iron atoms on the mineral surface. mdpi.com The calculated adsorption energy is significantly negative, indicating a strong and spontaneous interaction. For example, the adsorption energy of ethylxanthate on a pyrite (100) surface was calculated to be -326.53 kJ/mol, and on an arsenopyrite (001) surface, it was -253.99 kJ/mol. mdpi.com This suggests a stronger affinity for pyrite over arsenopyrite. mdpi.com

Table 1: Representative Adsorption Energies of Xanthate on Mineral Surfaces from DFT Calculations Note: This table presents data for ethylxanthate as a representative model for xanthate collectors, as specific data for decylxanthate is not readily available.

| Mineral Surface | Xanthate Species | Calculated Adsorption Energy (kJ/mol) | Reference |

|---|---|---|---|

| Pyrite (FeS2) (100) | Ethylxanthate | -326.53 | mdpi.com |

| Arsenopyrite (FeAsS) (001) | Ethylxanthate | -253.99 | mdpi.com |

| Pyrite (FeS2) (100) | Butyl Xanthate Ion | -100.79 ± 2.6 | mdpi.com |

| Pyrite (FeS2) (100) | Isobutyl Xanthate Ion | -104.76 ± 2.5 | mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.govdovepress.com This technique is particularly useful for studying the collective behavior of potassium decylxanthate molecules at interfaces and in solution. mdpi.com

MD simulations are employed to model the adsorption of collector molecules onto mineral surfaces in an aqueous environment. rsc.orgrsc.org These simulations can reveal how potassium decylxanthate molecules arrange themselves at the solid-liquid interface. researchgate.net

In a typical simulation, a box containing a slab of the mineral, water molecules, and xanthate ions is constructed. mdpi.com By running the simulation for a sufficient time (nanoseconds), the system reaches equilibrium, and the resulting configuration can be analyzed. mdpi.com Studies on similar surfactants show that the hydrophilic xanthate head groups adsorb onto the mineral surface, while the hydrophobic decyl tails extend into the water phase, creating a hydrophobic layer that facilitates bubble attachment in flotation. mdpi.com

These simulations can also quantify the interaction energies between the collector and the mineral surface, providing data that complements DFT calculations. mdpi.comrsc.org For instance, MD simulations have shown that the adsorption energy of butyl xanthate on a pyrite surface is significantly more favorable than that of water, explaining why xanthate can displace water and render the surface hydrophobic. mdpi.com